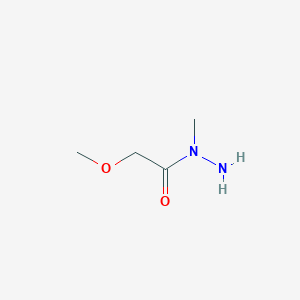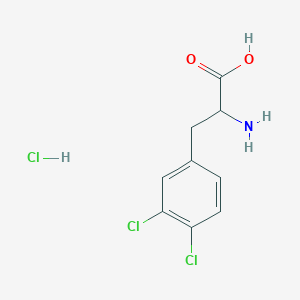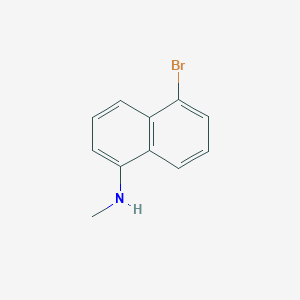![molecular formula C11H18N2O B6619067 N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine CAS No. 1187161-01-8](/img/structure/B6619067.png)
N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine
Übersicht
Beschreibung
N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine (N-CPBA) is an organic compound that is used in the synthesis of a variety of biologically active compounds. It has been used in the synthesis of molecules such as amino acids, peptides, and nucleotides. N-CPBA is a versatile reagent that can be used in a range of organic synthesis reactions, and its use has been demonstrated in a variety of laboratory experiments.
Wirkmechanismus
N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine is a versatile reagent that can be used in a range of organic synthesis reactions. Its mechanism of action is based on the formation of an imine intermediate, which is then reduced to the final product. This reaction is catalyzed by potassium carbonate and is believed to proceed through a series of proton exchange steps.
Biochemical and Physiological Effects
N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and DNA, as well as to inhibit the activity of enzymes involved in the breakdown of proteins and DNA. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has several advantages for laboratory experiments. It is easy to synthesize and can be used in a wide variety of organic synthesis reactions. In addition, it is relatively stable and can be stored for long periods of time. However, it does have some limitations, such as its sensitivity to light and heat, as well as its potential to form toxic byproducts.
Zukünftige Richtungen
N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has a wide range of potential applications in the synthesis of a variety of biologically active compounds. Future research could focus on the development of new synthetic methods for the synthesis of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine, as well as the development of new applications for N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine in the synthesis of pharmaceuticals and other biologically active compounds. In addition, further research could focus on the biochemical and physiological effects of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine, as well as the potential toxicity of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine and its byproducts. Finally, research could be conducted to explore the potential of N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine has been used in a variety of scientific research applications, including the synthesis of a variety of biologically active compounds. It has been used to synthesize amino acids, peptides, and nucleotides. In addition, it has been used in the synthesis of a variety of pharmaceuticals, including dihydropyridines and pyridinium salts.
Eigenschaften
IUPAC Name |
N-(9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c14-12-8-6-10-2-1-3-11(7-8)13(10)9-4-5-9/h9-11,14H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCUNWQYWZGPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=NO)CC(C1)N2C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)


![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)


![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

